Sodium propionate hydrate
Overview
Description
Sodium propionate hydrate, also known as this compound, is a useful research compound. Its molecular formula is C3H7NaO3 and its molecular weight is 114.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Health and Biological Applications
Colitis Treatment : Sodium propionate has been shown to ameliorate dextran sodium sulfate-induced colitis in mice by improving intestinal barrier function and reducing inflammation and oxidative stress. This effect is primarily mediated through the STAT3 signaling pathway, highlighting its potential therapeutic value in treating inflammatory bowel diseases (Tong et al., 2016).
Wound Healing and Cancer Treatment : Sodium and potassium propionate derivatives have demonstrated efficacy in treating burn injuries, cancer, and radiation damage in both animal models and plants, indicating their broad biological activity and potential for clinical applications (Volod’kin et al., 2013).
Aquaculture Growth Enhancement : In aquaculture, dietary sodium propionate supplementation has been found to enhance growth performance, immune-related genes expression, and resistance against Ichthyophthirius multifiliis in goldfish, suggesting a beneficial role in fish farming practices (Sheikhzadeh et al., 2021).
Environmental and Material Science Applications
Hydration Properties and Applications : The hydrophilic and hydrophobic hydration of sodium propionates in aqueous solutions has been studied, showing that propionates are strongly hydrated. This property is critical in understanding their behavior in various applications, including in material sciences and formulation chemistry (Rahman et al., 2013).
Neuroprotective Effects : Sodium propionate has exhibited neuroprotective effects in models of Alzheimer's disease and spinal cord injury by reducing inflammation and promoting recovery, offering insights into potential treatments for neuroinflammatory disorders (Filippone et al., 2020).
Hydrate Formation in Energy Storage : Studies on sodium propionate hydrate and its derivatives have also extended into energy storage applications, particularly in the formation of clathrate hydrates. This research is pivotal for developing innovative solutions for gas storage and transportation, enhancing the performance of energy systems (Veluswamy et al., 2015).
Mechanism of Action
Future Directions
Sodium propionate hydrate is currently most commonly approved and indicated by organizations like the FDA and EMA for use as an antibacterial food additive preservative in animal feed and food for human consumption . Future research into hydrate-based storage and transportation, the array of gas separation applications and the significant potential around industrial refrigeration will continue to grow through these functional chemistries .
Biochemical Analysis
Biochemical Properties
Sodium propionate hydrate plays a significant role in biochemical reactions. It has been shown to modulate host metabolism via effects on metabolic pathways at different tissue sites . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) following lipopolysaccharide (LPS) stimulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been shown to enhance antioxidant enzyme production such as manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1) following H2O2 stimulation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been shown to reduce paw inflammation and tissue damage after carrageenan (CAR) and KO2 injection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, low-dose propionate (2 mg/kg body weight/day) induces antidepressant effect through bodyweight recovery, elevated reward-seeking behaviors, and reduced depression-like behaviors, while high-dose propionate (200 mg/kg body weight/day) induces pro-depressant effects opposite of those of low-dose propionate .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been shown to be a major microbial fermentation metabolite in the human gut .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It is known that anhydrous sodium propionate is a polymeric structure, featuring trigonal prismatic Na+ centers bonded to six oxygen ligands provided by the carboxylates .
Properties
IUPAC Name |
sodium;propanoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na.H2O/c1-2-3(4)5;;/h2H2,1H3,(H,4,5);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAUAOBUGFYWMK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217201 | |
Record name | Sodium propionate [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6700-17-0, 170929-20-1 | |
Record name | Sodium propionate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium propionate [NF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM PROPIONATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z979E349R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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